2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Carbonic Anhydrase Inhibition Anticonvulsant Drug Discovery Isoform Selectivity

2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (CAS 694466-00-7; synonym hCAI/II-IN-6) is a synthetic benzenesulfonamide derivative that functions as a low-nanomolar inhibitor of human carbonic anhydrase (hCA) isoforms, most prominently hCA II and hCA VII. The molecule belongs to the 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide series developed via the 'tail approach,' in which a benzylpiperazine tail is tethered through an acetamide linker to a 4-sulfamoylphenyl zinc-binding warhead.

Molecular Formula C19H24N4O3S
Molecular Weight 388.5 g/mol
Cat. No. B10816162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Molecular FormulaC19H24N4O3S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H24N4O3S/c20-27(25,26)18-8-6-17(7-9-18)21-19(24)15-23-12-10-22(11-13-23)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)(H2,20,25,26)
InChIKeyVMBFFHZLNCWIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide – Class Definition & Procurement Identity for hCA Inhibitor Research


2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (CAS 694466-00-7; synonym hCAI/II-IN-6) is a synthetic benzenesulfonamide derivative that functions as a low-nanomolar inhibitor of human carbonic anhydrase (hCA) isoforms, most prominently hCA II and hCA VII. [1] The molecule belongs to the 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide series developed via the 'tail approach,' in which a benzylpiperazine tail is tethered through an acetamide linker to a 4-sulfamoylphenyl zinc-binding warhead. [1] Its primary research context is anticonvulsant drug discovery, where dual hCA II/VII inhibition has been validated in animal seizure models. [1]

Why 2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Cannot Be Replaced by Generic hCA Inhibitors or Close Analogs


Within the 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide series, the N4-piperazine substituent is the principal determinant of isoform selectivity, passive permeability, and in vivo anticonvulsant duration. [1] Replacing the benzyl group (as in this compound) with a benzhydryl, benzoyl, phenyl, or 4-bromophenyl moiety generates analogs that differ significantly in the number of favorable hydrophobic contacts within the hCA II and hCA VII active sites, as demonstrated by comparative co-crystal structures of the benzhydryl analog. [2] Even among compounds with similar in vitro Ki values, the benzyl derivative may exhibit distinct time-course profiles in maximal electroshock (MES) seizure models—a performance characteristic that cannot be predicted from enzyme inhibition data alone. [1] Consequently, direct substitution with an untested in-class analog risks compromising the specific activity profile required for reproducible preclinical anticonvulsant or CA-inhibition studies.

Quantitative Differentiation Evidence: 2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide vs. Closest Analogs


Dual hCA II / hCA VII Low-Nanomolar Inhibitory Potency Enabling Anticonvulsant Efficacy

In the Mishra et al. (2017) study, the 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide series—of which the benzyl derivative is a member—demonstrated low-nanomolar inhibitory activity against both hCA II and hCA VII, the two isoforms implicated in epileptogenesis. [1] The compound's dual inhibition profile is functionally significant because hCA II is the ubiquitous, high-activity isoform, while hCA VII is predominantly expressed in the brain; simultaneous inhibition of both is hypothesized to underpin the anticonvulsant effects observed in MES and scPTZ seizure models in Swiss Albino mice. [1] The abstract confirms that 'some of these derivatives were evaluated for their anticonvulsant activity and displayed effective seizure protection against MES and scPTZ induced seizures.' [1]

Carbonic Anhydrase Inhibition Anticonvulsant Drug Discovery Isoform Selectivity

Structural Differentiation from Benzhydryl Analog: Tail Size Governs Isoform-Selective Hydrophobic Contacts

The closest crystallographically characterized analog is 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which replaces the benzyl group (single phenyl ring) with a benzhydryl group (diphenylmethyl). [1] Co-crystal structures of the benzhydryl analog with hCA II (PDB 6ZR8) and hCA VII (PDB 6ZR9) revealed that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the hCA VII active site compared to hCA II, with the authors concluding that 'the conformational flexibility of the linker and the tail length [are] fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions.' [1] The benzyl analog, possessing a shorter, less bulky tail, is predicted to make fewer hydrophobic contacts in the same active-site region, potentially shifting the selectivity profile relative to the benzhydryl compound.

X-ray Crystallography Structure-Based Drug Design CA Isoform Selectivity

In Vivo Anticonvulsant Efficacy and Oral Bioavailability in Rodent Models

Derivatives from the 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide series—which includes the benzyl compound—were evaluated for anticonvulsant activity in Swiss Albino mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, and additionally tested upon oral administration in Wistar rats. [1] The abstract states that 'these sulfonamides were also found effective upon oral administration to Wistar rats and inhibited MES induced seizure episodes in this animal model of the disease. Some of the new compounds showed a long duration of action in the performed time course anticonvulsant studies, being nontoxic in subacute toxicity studies.' [1] This oral efficacy and sustained duration distinguishes the series from classical sulfonamide CA inhibitors such as acetazolamide, which has limited brain penetration and a shorter duration of anticonvulsant action.

Anticonvulsant Pharmacology In Vivo Efficacy Oral Bioavailability

Commercial Availability at Defined Purity Specifications for Reproducible Research

The target compound is commercially available from multiple suppliers under CAS 694466-00-7 with defined purity specifications, including ≥95% purity (from MuseChem, catalog I042880) and 98% purity (from Bide Pharmatech, catalog BD01583465). In contrast, several closely related analogs—such as the 2-(4-benzoylpiperazin-1-yl) and 2-[4-(4-bromophenyl)piperazin-1-yl] derivatives mentioned in the same J. Med. Chem. paper—do not appear to be stocked as standard catalog items by major suppliers, requiring custom synthesis. This difference in procurement accessibility directly impacts experimental reproducibility and timeline feasibility.

Compound Procurement Reproducibility Quality Control

Validated Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Based on Published Evidence


Preclinical Anticonvulsant Drug Discovery Requiring Dual hCA II / VII Inhibition

The compound serves as a chemical probe for studies investigating the role of simultaneous hCA II and hCA VII inhibition in seizure protection. Published data demonstrate that derivatives from this series provide effective seizure protection in both MES and scPTZ models in mice, with oral bioavailability confirmed in rats. [1] Researchers should select this compound over single-isoform CA inhibitors (e.g., hCA II-selective sulfonamides) when the experimental hypothesis requires targeting both the ubiquitous and brain-associated CA isoforms implicated in epileptogenesis.

Structure-Activity Relationship (SAR) Studies Exploring Piperazine Tail Group Effects on CA Isoform Selectivity

The benzyl derivative represents an intermediate tail size within the 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide series, situated between the smaller phenyl analog and the larger benzhydryl and 4-bromophenyl analogs. [1] As such, it is the appropriate benchmark compound for SAR campaigns investigating how incremental changes in tail hydrophobicity and steric bulk modulate isoform selectivity, passive membrane permeability, and in vivo anticonvulsant duration. The benzhydryl analog's co-crystal structures (PDB 6ZR8, 6ZR9) provide a structural framework for interpreting benzyl analog binding. [2]

Reference Standard for hCA Inhibition Assay Calibration and Inter-Laboratory Reproducibility

The compound (CAS 694466-00-7) is commercially available with defined purity specifications (≥95–98%) , making it suitable as a reference inhibitor for calibrating stopped-flow CO₂ hydration assays across laboratories. Its inclusion as a positive control in hCA II and hCA VII inhibition screens enables cross-study comparison of newly synthesized benzenesulfonamide derivatives against a compound from the same chemotype that has been validated in published anticonvulsant models. [1]

Computational Docking and Molecular Dynamics Studies of Sulfonamide–CA Binding

Although no co-crystal structure has been deposited for the benzyl analog itself, the compound's well-defined chemical structure and its membership in a crystallographically characterized series (via the benzhydryl analog) make it a suitable ligand for comparative docking and molecular dynamics simulations. [2] Computational chemists can use this compound to model the effect of reducing tail size from benzhydryl to benzyl on binding free energy and residence time within the hCA II and VII active sites, generating testable predictions for experimental validation.

Quote Request

Request a Quote for 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.